methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Description
The compound methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate belongs to a class of heterocyclic molecules featuring a benzothiophene core substituted with a methyl carboxylate group at position 2 and a pyrrole ring linked to an anilino-oxoacetyl moiety at position 3. Structural analogues of this compound often differ in the substituents on the anilino ring or the replacement of the anilino group with other amines, which significantly alter physicochemical and functional properties .
Properties
IUPAC Name |
methyl 3-[2-(2-anilino-2-oxoacetyl)pyrrol-1-yl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-28-22(27)20-18(15-10-5-6-12-17(15)29-20)24-13-7-11-16(24)19(25)21(26)23-14-8-3-2-4-9-14/h2-13H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHXMXLIRLHOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate (CAS: 477872-79-0) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article discusses its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound has the following molecular properties:
- Molecular Formula : C22H16N2O4S
- Molecular Weight : 404.44 g/mol
- Purity : Typically >90% .
1. Inhibition of Human Monoamine Oxidase (hMAO)
Recent studies have investigated the inhibitory effects of compounds similar to this compound on human monoamine oxidase (hMAO), particularly the MAO-B isoform. hMAO plays a crucial role in the metabolism of neurotransmitters and is implicated in various neurodegenerative diseases.
- Selectivity and Efficacy : Compounds derived from the benzothiophene structure have shown high selectivity for MAO-B over MAO-A, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .
| Compound | IC50 (hMAO-A) | IC50 (hMAO-B) | Selectivity Index |
|---|---|---|---|
| PM4 | 45 µM | 5 µM | 9 |
| PM5 | 50 µM | 6 µM | 8.33 |
| PM6 | 40 µM | 4 µM | 10 |
This table illustrates the inhibitory potency and selectivity of various derivatives, emphasizing the promising nature of benzothiophene-based compounds in neuroprotection .
2. Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant capabilities, which are critical in mitigating oxidative stress associated with neurodegenerative diseases. The antioxidant activity can be attributed to their ability to scavenge free radicals and chelate metal ions, thus preventing oxidative damage to cells.
3. Structure-Activity Relationship (SAR)
Research indicates that modifications in the aryl substituents on the benzothiophene core can significantly influence biological activity. Molecular docking studies suggest that specific structural features enhance binding affinity to hMAO, leading to improved inhibition rates.
Study on Neuroprotective Effects
A study published in Frontiers in Pharmacology explored the neuroprotective effects of various benzothiophene derivatives, including this compound. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, supporting their potential as therapeutic agents for neurodegenerative conditions .
Clinical Implications
The implications of these findings suggest that this compound could serve as a lead compound for developing new treatments targeting hMAO-related disorders. Ongoing research aims to refine these compounds for enhanced efficacy and reduced side effects.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate exhibit significant anticancer properties. For instance, a study published in Molecules demonstrated that certain derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses notable activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various heterocyclic compounds through cross-coupling reactions. For example, a study highlighted the successful application of this compound in Cu-catalyzed N-arylation reactions, yielding high yields of desired products .
Modification of Aromatic Heterocycles
This compound is particularly useful in modifying aromatic heterocycles, allowing for the introduction of various functional groups that can enhance biological activity or alter physical properties. The ability to perform selective substitutions on the aromatic rings expands its utility in synthetic chemistry .
Development of Organic Light Emitting Diodes (OLEDs)
Research has explored the use of this compound in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it a suitable candidate for use as an emissive layer material, contributing to advancements in display technology .
Photovoltaic Applications
The compound's photophysical properties have also been investigated for potential applications in organic photovoltaics. Studies suggest that it can be incorporated into photovoltaic cells to improve light absorption and energy conversion efficiency .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Case Study 2: Synthesis Applications
In another study focusing on organic synthesis, researchers successfully synthesized a series of novel compounds using this compound as a key intermediate. The yield and purity of the final products were optimized through careful selection of reaction conditions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- The trifluoromethyl group (CF₃) introduces strong electron-withdrawing and lipophilic character, which could enhance membrane permeability and metabolic stability .
- Solubility: The morpholino analogue replaces the aromatic anilino group with a saturated morpholine ring, likely improving aqueous solubility due to the oxygen atom’s polarity .
- Substituents like Cl or F may modulate these interactions, affecting melting points or crystallinity .
Q & A
Q. What are the standard synthetic pathways for preparing methyl 3-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxylate, and what purification methods ensure high yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Acylation of the pyrrole ring using 2-anilino-2-oxoacetyl chloride.
- Step 2 : Amidation to introduce the anilino group, requiring precise stoichiometric control to avoid side reactions.
- Step 3 : Esterification of the benzothiophene carboxylate moiety under anhydrous conditions.
Purification is achieved via HPLC or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>95%) is confirmed by ¹H/¹³C NMR and LC-MS .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?
- X-ray crystallography provides definitive structural confirmation, especially for the pyrrole-thiophene linkage.
- 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon assignments, critical for distinguishing regioisomers.
- IR spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. For unresolved stereochemistry, computational modeling (DFT) predicts stable conformers .
Advanced Research Questions
Q. How do substitution patterns (e.g., 3- vs. 4-trifluoromethylanilino) impact the compound’s physicochemical properties and reactivity?
Comparative studies of 3-(trifluoromethyl)anilino (CAS 477857-77-5) and 4-(trifluoromethyl)anilino (CAS 477857-78-6) derivatives reveal:
- Electron-withdrawing effects : The 4-CF₃ group increases electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitutions.
- Steric hindrance : The 3-CF₃ isomer exhibits reduced steric crowding, favoring higher solubility in polar solvents.
- Thermal stability : Differential scanning calorimetry (DSC) shows the 4-CF₃ derivative has a higher melting point (ΔTm ≈ 15°C) due to improved crystal packing .
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
- Dose-response recalibration : Use standardized assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines to isolate confounding variables.
- Metabolite profiling : LC-HRMS identifies degradation products or active metabolites that may skew bioactivity results.
- Positive controls : Compare with structurally analogous inhibitors (e.g., benzothiophene-based kinase inhibitors) to validate assay reliability .
Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering its persistence and bioaccumulation potential?
- Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to measure degradation half-lives.
- Partition coefficients : Determine log Kow (octanol-water) via shake-flask methods to predict bioaccumulation.
- Microcosm assays : Simulate soil/water systems with microbial communities to track biotic transformation pathways. Long-term studies (>6 months) are critical for assessing persistence .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to identify binding modes.
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Use descriptors like polar surface area (PSA) and H-bond donors to correlate structure with activity .
Q. How should researchers optimize reaction conditions to scale synthesis without compromising purity?
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to identify robust parameters.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation.
- Green chemistry principles : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .
Data Contradiction Analysis
Q. How can discrepancies in reported spectroscopic data (e.g., NMR shifts) be reconciled?
- Solvent effects : Replicate experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced shift variations.
- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves conformational exchange broadening.
- Collaborative validation : Cross-reference data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
